While the provided abstracts do not offer a detailed synthesis protocol for N-Cyclohexyl-1-(propylsulfonyl)-4-piperidinecarboxamide, they indicate that it is derived from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. [] This suggests that the synthesis likely involves multiple steps, potentially including the formation of the piperidine ring, introduction of the propylsulfonyl and cyclohexylcarboxamide groups, and finally, the substitution at the 4th position of the piperidine ring.
N-Cyclohexyl-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a Glycine Transporter-1 (GlyT1) inhibitor. [] GlyT1 is responsible for regulating glycine levels in synapses, and inhibiting it can enhance the effects of glycine. This mechanism is relevant to potential therapeutic applications in neurological disorders.
The primary application explored for N-Cyclohexyl-1-(propylsulfonyl)-4-piperidinecarboxamide is its potential as a therapeutic agent for neurological disorders. [] This is based on its ability to inhibit GlyT1, which plays a role in regulating glycine levels in the brain. Dysregulated glycine levels are implicated in conditions like schizophrenia, and modulating GlyT1 activity could offer therapeutic benefits.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6